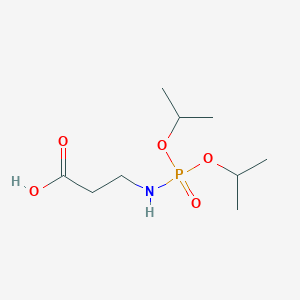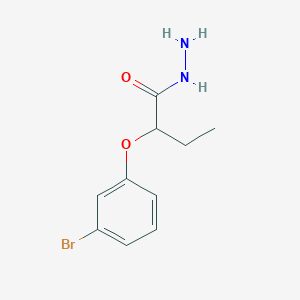
N-(diisopropoxyphosphoryl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diisopropoxyphosphoryl)-beta-alanine, commonly known as DIPBA, is a phosphonate compound that has gained attention in scientific research due to its unique properties. DIPBA is a potent inhibitor of carboxypeptidase A, an enzyme that plays a crucial role in the regulation of various physiological processes.
Wirkmechanismus
The mechanism of action of DIPBA involves the binding of the compound to the active site of carboxypeptidase A. The binding of DIPBA to the enzyme prevents the cleavage of carboxy-terminal amino acids from proteins, thereby inhibiting the activity of carboxypeptidase A. The inhibition of carboxypeptidase A by DIPBA leads to the accumulation of carboxy-terminal amino acids, which can have various physiological effects.
Biochemical and Physiological Effects
DIPBA has been shown to have various biochemical and physiological effects. The inhibition of carboxypeptidase A by DIPBA leads to the accumulation of carboxy-terminal amino acids, which can act as signaling molecules in various physiological processes such as blood clotting, inflammation, and wound healing. DIPBA has also been shown to inhibit the growth of various cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DIPBA has several advantages for lab experiments. The compound is stable, easy to synthesize, and has a high purity level. DIPBA can be used to study the activity of carboxypeptidase A in various physiological processes. However, DIPBA has some limitations for lab experiments. The compound is highly toxic and can cause severe health hazards if not handled properly. Moreover, the use of DIPBA in vivo can lead to the accumulation of carboxy-terminal amino acids, which can have various physiological effects.
Zukünftige Richtungen
DIPBA research has several future directions. One of the significant directions is the study of the role of carboxypeptidase A in various physiological processes. DIPBA can be used to study the activity of carboxypeptidase A in various physiological processes such as blood clotting, inflammation, and wound healing. Moreover, DIPBA can be used to study the role of carboxypeptidase A in the growth of cancer cells. Another future direction is the development of DIPBA analogs with improved potency and selectivity. The development of DIPBA analogs can lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, DIPBA is a phosphonate compound that has gained attention in scientific research due to its unique properties. DIPBA is a potent inhibitor of carboxypeptidase A, an enzyme that plays a crucial role in the regulation of various physiological processes. DIPBA has various biochemical and physiological effects and has several advantages and limitations for lab experiments. DIPBA research has several future directions, including the study of the role of carboxypeptidase A in various physiological processes and the development of DIPBA analogs with improved potency and selectivity.
Synthesemethoden
The synthesis of DIPBA involves the reaction of diisopropyl phosphite with beta-alanine in the presence of a catalyst such as triethylamine. The reaction leads to the formation of DIPBA as a white solid with a melting point of 134-136°C. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
DIPBA has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of DIPBA is in the study of carboxypeptidase A, an enzyme that plays a crucial role in the regulation of various physiological processes such as blood clotting, inflammation, and wound healing. DIPBA inhibits the activity of carboxypeptidase A by binding to the active site of the enzyme, thereby preventing the cleavage of carboxy-terminal amino acids from proteins.
Eigenschaften
IUPAC Name |
3-[di(propan-2-yloxy)phosphorylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO5P/c1-7(2)14-16(13,15-8(3)4)10-6-5-9(11)12/h7-8H,5-6H2,1-4H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBBYWTZSFUBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NCCC(=O)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diisopropoxyphosphorylamino)Propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4884152.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B4884156.png)

![dimethyl 5-({[(4-methylphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4884174.png)
![2-[benzoyl(2-naphthylsulfonyl)amino]phenyl benzoate](/img/structure/B4884181.png)
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B4884184.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884189.png)
![2-(2-methoxyethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4884197.png)
![2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4884200.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B4884218.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4884233.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)
![bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)